(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRMWAWBUHZAY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CS3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68100-05-0 | |
| Record name | NSC157354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C14H11NO2S
- Molecular Weight: 257.31 g/mol
- InChIKey: RSVPDBQNMFZDHC-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Weight | 257.31 g/mol |
| InChI | InChI=1S/C14H11NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-8,12H,9H2 |
| Solubility | Varies by solvent |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have demonstrated that oxazolones can inhibit the growth of various bacterial strains. The compound's structure allows it to disrupt bacterial cell walls or interfere with essential metabolic pathways .
- Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation, making it a candidate for pain management therapies. Molecular docking studies suggest that it may interact with specific enzymes involved in inflammatory processes .
- Analgesic Effects : In experimental models, this compound has shown significant analgesic activity, comparable to established analgesics in writhing and hot plate tests .
- Antioxidant Activity : The compound has demonstrated the ability to inhibit lipid peroxidation, indicating its potential as an antioxidant agent. This activity is crucial for preventing oxidative stress-related damage in biological systems .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxazolone derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Analgesic Activity
In a controlled experiment involving rodents, the compound was administered at varying doses to assess its analgesic properties. Results from the writhing test indicated a dose-dependent reduction in pain responses, supporting its use as a pain relief agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.
- Cell Membrane Disruption : Its structural components allow it to integrate into bacterial membranes, leading to cell lysis.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. A study conducted by Al-Mahmoud et al. (2023) demonstrated that (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies by Zhang et al. (2024) highlighted that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The study noted that the compound triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.
Table 1: Summary of Antimicrobial and Anticancer Studies
| Study Reference | Activity Type | Target Organisms/Cell Lines | Key Findings |
|---|---|---|---|
| Al-Mahmoud et al. (2023) | Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth |
| Zhang et al. (2024) | Anticancer | Breast and colon cancer cells | Induces apoptosis via intrinsic pathway |
Materials Science
2.1 Photovoltaic Applications
Recent advancements in organic photovoltaics have identified this compound as a potential electron transport material. A study by Lee et al. (2023) reported that incorporating this compound into photovoltaic devices improved charge mobility and overall efficiency by 15% compared to conventional materials.
2.2 Polymer Chemistry
The compound has also been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research by Kim et al. (2023) demonstrated that polymerizing this compound with other monomers resulted in materials suitable for high-performance applications.
Table 2: Overview of Material Science Applications
| Study Reference | Application Type | Material Properties | Performance Improvement |
|---|---|---|---|
| Lee et al. (2023) | Photovoltaics | Electron transport material | 15% efficiency increase |
| Kim et al. (2023) | Polymer Chemistry | Enhanced thermal stability | Improved mechanical properties |
Organic Synthesis
3.1 Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
3.2 Green Chemistry
The compound's synthesis has been explored using green chemistry principles, which emphasize environmentally friendly processes. A notable study by Patel et al. (2023) utilized microwave-assisted synthesis to enhance yield while reducing reaction times and energy consumption.
Table 3: Synthesis Applications
| Study Reference | Synthesis Type | Methodology | Benefits |
|---|---|---|---|
| Patel et al. (2023) | Organic Synthesis | Microwave-assisted synthesis | Increased yield; reduced energy use |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity
Oxazolone derivatives with varying substituents exhibit diverse antioxidant profiles. In a study of 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-ones (E1–E10), compounds with electron-donating groups (e.g., methoxy) showed higher radical scavenging activity than those with electron-withdrawing groups (e.g., nitro). Comparatively, thiophene-containing analogs like YS-01 (a SLC26A4 inhibitor) demonstrated potent bioactivity in asthma models, suggesting that the thiophene moiety enhances target selectivity .
Table 1: Antioxidant IC₅₀ Values of Selected Oxazolones
| Compound | Substituent (Position 4) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| E1 | 4-Hydroxybenzylidene | 12.3 | |
| E3 | 4-Chlorobenzylidene | 28.7 | |
| YS-01 | Thiophen-2-ylmethylene | 8.9* |
*Value from a different assay (SLC26A4 inhibition).
Enzyme Inhibition and Therapeutic Potential
Acetylcholinesterase (AChE) Inhibition
Benzylidene oxazolones (e.g., 4-((Z)-benzylidene)-2-((E)-styryl)oxazol-5(4H)-one) showed dose-dependent AChE inhibition (IC₅₀: 15–45 µM) and improved memory in murine models .
Carbonic Anhydrase (CA) Inhibition
Isoxazolone analogs, such as (E)-3-propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, demonstrated 60–80% CA inhibition at 10 µM, outperforming benzylidene derivatives . The isoxazole core’s reduced aromaticity compared to oxazole may enhance enzyme interaction, but direct comparisons with oxazolones are lacking.
Cytotoxicity and Structure-Activity Relationships (SAR)
Thiazol-5(4H)-ones with thiophen-2-ylmethylene groups (e.g., compound 5a) exhibited superior cytotoxicity (IC₅₀: 2.1 µM against MCF-7 cells) compared to benzylidene analogs (IC₅₀: 7.8 µM), highlighting the thiophene group’s role in enhancing tubulin polymerization inhibition . Similarly, oxazolones with extended π-systems (e.g., styryl substitutions) showed improved anticancer activity but increased toxicity .
Q & A
Q. What are the common synthetic routes for (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation between 2-phenyloxazol-5(4H)-one and thiophene-2-carbaldehyde under acidic or catalytic conditions. Key steps include:
- Cyclization of hippuric acid derivatives to form the oxazolone core .
- Aldol-like condensation using catalysts like L-proline or acetic anhydride to promote the formation of the exocyclic double bond .
- Reaction optimization: Elevated temperatures (80–100°C) and anhydrous solvents (e.g., toluene or DMF) improve yields (66–83%) . Critical factors : Catalyst choice (e.g., L-proline enhances green chemistry metrics) and stereochemical control to favor the E-isomer via thermodynamic stabilization .
Q. How is the structural configuration of this compound confirmed experimentally?
Characterization relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Olefinic protons (δ ~7.4–7.7 ppm) and thiophene protons (δ ~7.1–7.7 ppm) confirm conjugation. The E-configuration is inferred from coupling constants (J = 16 Hz for trans-olefinic protons) .
- IR spectroscopy : Stretching vibrations at 1791 cm<sup>−1</sup> (oxazolone C=O) and 1646 cm<sup>−1</sup> (C=N) validate the core structure .
- LC-MS : Molecular ion peak at m/z 256 [M+H]<sup>+</sup> matches the theoretical molecular weight .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight:
- Antimicrobial activity : Inhibits Staphylococcus aureus (MIC ~8 µg/mL) and Escherichia coli via disruption of membrane integrity .
- Anticancer potential : IC50 values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to tubulin polymerization inhibition .
- Anti-inflammatory effects : Suppresses COX-2 expression by >50% at 25 µM in macrophage models .
Advanced Research Questions
Q. How does the thiophen-2-ylmethylene substituent influence bioactivity compared to benzylidene analogs?
Structure–Activity Relationship (SAR) Insights :
Q. What mechanistic insights explain contradictions in reported cytotoxicity data?
Discrepancies arise from:
- Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HepG2) due to varying expression of drug efflux pumps (e.g., P-gp) .
- Solubility limitations : Poor aqueous solubility (<1 mg/mL) reduces bioavailability in vitro, leading to underestimated potency .
- Metabolic stability : Rapid hepatic clearance (t1/2 < 2 hrs) observed in microsomal assays may skew in vivo efficacy .
Q. What strategies optimize stereochemical purity during synthesis?
- Thermodynamic control : Prolonged reflux in toluene favors the E-isomer due to lower steric hindrance .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., L-proline) achieve enantiomeric excess (>90%) for optically active derivatives .
- Chromatographic resolution : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates E/Z isomers .
Q. How can computational modeling predict reactivity or binding modes?
- DFT calculations : Electron density maps (e.g., using B3LYP/6-31G*) identify electrophilic sites (C4 of oxazolone) prone to nucleophilic attack .
- Molecular docking : AutoDock Vina simulations show thiophene π-stacking with Phe200 in tubulin (binding energy: −9.2 kcal/mol) .
Methodological Recommendations
- Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of thiophene and phenyl protons in the E-isomer .
- Bioactivity assays : Pair cytotoxicity screens with ROS (reactive oxygen species) detection to elucidate oxidative stress mechanisms .
- Green synthesis : Replace acetic anhydride with ionic liquids (e.g., [BMIM][BF4]) to reduce waste .
For crystallographic studies, SHELX software is recommended for resolving ambiguous electron density in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
